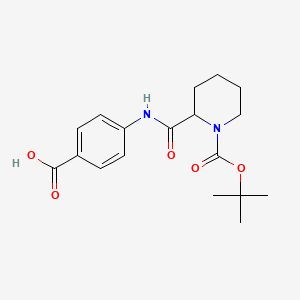

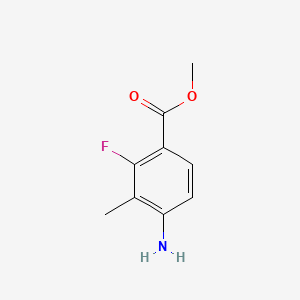

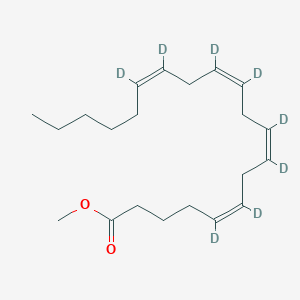

![molecular formula C24H22ClNO2 B594048 (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone CAS No. 1379604-69-9](/img/structure/B594048.png)

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 398 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is a derivative of JWH 398, which is known to activate both cannabinoid receptor 1 and cannabinoid receptor 2. This compound is often used in forensic and research applications to study the metabolism of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH 398. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the 5-position of the pentyl chain .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve similar hydroxylation reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alkanes or other reduced forms.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .

Comparison with Similar Compounds

- JWH 018 N-(5-hydroxypentyl) metabolite

- JWH 073 N-(5-hydroxypentyl) metabolite

- AM-2201 N-(5-hydroxypentyl) metabolite

Uniqueness: JWH 398 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the N-pentyl chain. This structural modification can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile compared to other similar compounds .

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQEAJNLISWKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017849 |

Source

|

| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-69-9 |

Source

|

| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate JWH 398 N-(5-hydroxypentyl) metabolite in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []

Q2: Was the method successful in extracting and detecting JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A2: Yes, the research confirmed that JWH 398 N-(5-hydroxypentyl) metabolite could be successfully extracted from equine urine and detected using the LC-MS/MS method. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

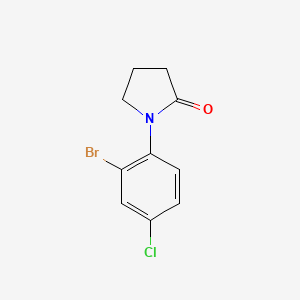

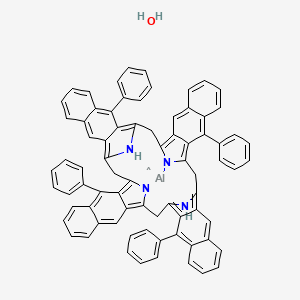

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

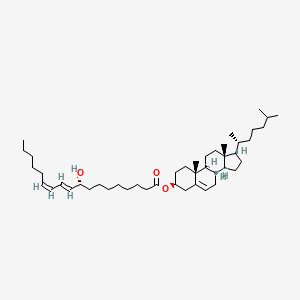

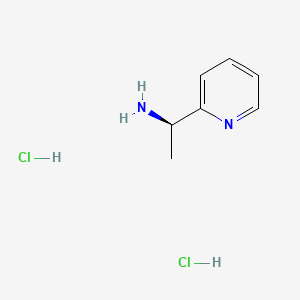

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)

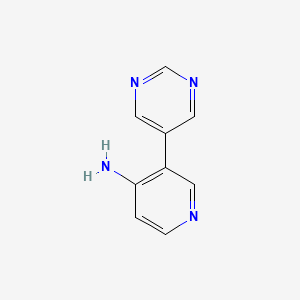

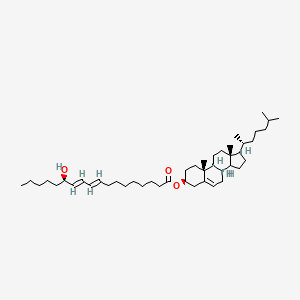

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)